molecular formula C12H21NO4 B2926768 tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate CAS No. 1353857-80-3

tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate

Cat. No.: B2926768
CAS No.: 1353857-80-3
M. Wt: 243.303
InChI Key: IJKVPVDYBHYHIF-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate: is a synthetic organic compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method includes the reaction of tert-butyl carbamate with 4-(2-oxoethyl)oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, methanol.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It helps in understanding the mechanisms of enzyme action and the role of carbamates in biological systems .

Medicine: It is investigated for its role in the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The oxan-4-yl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate is unique due to the presence of the oxan-4-yl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKVPVDYBHYHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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